3-(Diethoxymethyl)furan

Overview

Description

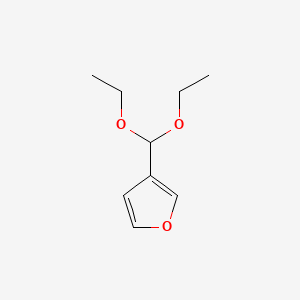

3-(Diethoxymethyl)furan is a chemical compound with the molecular formula C9H14O3 . It is also known by other names such as 3-Furaldehyde diethyl acetal . The molecular weight of this compound is 170.21 g/mol .

Synthesis Analysis

The synthesis of furan compounds has been studied extensively. One method involves the photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes . Experimental and computational studies suggest the formation of a key triplet carbene intermediate that undergoes an addition reaction to the alkyne followed by cyclization to give furan heterocycles .Molecular Structure Analysis

The molecular structure of 3-(Diethoxymethyl)furan includes nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Diethoxymethyl)furan include a molecular weight of 170.21 g/mol, a XLogP3-AA value of 1.4, and a topological polar surface area of 31.6 Ų . It has zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds .Scientific Research Applications

Pharmaceuticals

3-(Diethoxymethyl)furan: is a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of furan-based drugs that exhibit a wide range of biological activities. For instance, furan derivatives have been explored for their antibacterial properties, showing promise against both gram-positive and gram-negative bacteria . The compound’s versatility in chemical reactions makes it an essential building block for developing new medications.

Resin Production

In the field of polymer chemistry, 3-(Diethoxymethyl)furan serves as a starting material for the production of furan-based epoxy resins . These resins are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications in the automotive and aerospace industries.

Agrochemicals

The use of 3-(Diethoxymethyl)furan extends to the agrochemical industry, where it contributes to the synthesis of eco-friendly pesticides and fertilizers . Its incorporation into agrochemicals is part of a broader movement towards sustainable agriculture, providing effective solutions with reduced environmental impact.

Lacquers and Coatings

3-(Diethoxymethyl)furan: is also utilized in the formulation of lacquers and protective coatings . The furan derivatives enhance the durability and resistance of these coatings, which are applied to various surfaces to protect against corrosion, UV radiation, and other environmental factors.

Sustainable Materials

The compound plays a significant role in the development of sustainable materials . As a biobased chemical, it aligns with the principles of green chemistry, contributing to the production of materials that are not only high-performing but also environmentally friendly.

Biorefinery Applications

Lastly, 3-(Diethoxymethyl)furan is a critical intermediate in biorefinery operations, where it is used to produce a range of biobased chemicals . These chemicals serve as alternatives to petroleum-derived products, supporting the transition to a more sustainable and circular economy.

Mechanism of Action

The mechanism of action of furan compounds often involves the formation of carbene intermediates . In the case of furan synthesis via triplet sensitization of acceptor/acceptor diazoalkanes, a key triplet carbene intermediate is formed that undergoes an addition reaction to the alkyne followed by cyclization to give furan heterocycles .

Future Directions

The future directions for research on furan compounds like 3-(Diethoxymethyl)furan could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the widespread occurrence of furan in foods and its harmful health effects, mitigating furan levels in foods or exploring potential dietary supplements to protect against furan toxicity is necessary for the benefit of food safety and public health .

properties

IUPAC Name |

3-(diethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-11-9(12-4-2)8-5-6-10-7-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZMXGCDOYBCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=COC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426517 | |

| Record name | 3-(Diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxymethyl)furan | |

CAS RN |

216144-29-5 | |

| Record name | 3-(Diethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.